Cas no 139481-58-6 (Candesartan Ethyl Ester)

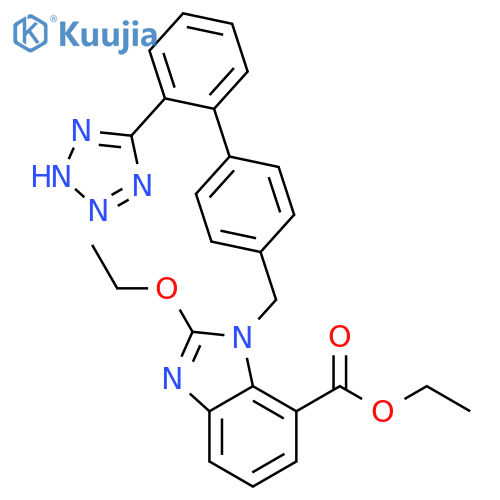

Candesartan Ethyl Ester structure

商品名:Candesartan Ethyl Ester

CAS番号:139481-58-6

MF:C26H24N6O3

メガワット:468.507164955139

MDL:MFCD00909010

CID:139476

PubChem ID:9869241

Candesartan Ethyl Ester 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole-7-carboxylicacid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, ethylester

- ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

- 1H-Benzimidazole-7-carboxylicacid, 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]meth...

- 2-ETHOXY-1-[[2'-(1H-TETRAZOL-5-YL)[1,1'-BIPHENYL]-4-YL]METHYL]-,1H-BENZIMIDAZOLE-7-CARBOXYLIC ETHYL ESTER

- Candesartan Ethyl Ester

- Ethyl -2-ethoxy-1-[[(2-(1Htetrazol-5-yl)biphenyl-4-yl-) methyl]

- (Ethyl 1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxybenzimidazole-7-carboxylate)

- 2-Ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester

- CANDESARTAN CILEXETIL IMPURITY A [EP IMPURITY]

- Ethyl 1-((2'-(1H -tetrazol-5-yl)biphenyl-4-yl)methyl(-2-ethoxybenzimidazole-7-carboxylate

- L006258

- J-007280

- ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)-biphenyl-4-yl]methyl]benzimidazole-7-carboxylate

- SCHEMBL683298

- ethyl 2-ethoxy-l-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate

- ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

- Ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazoie-7-carboxylate

- BCPWNYREAURMOP-UHFFFAOYSA-N

- AMY22169

- AKOS015964210

- UNII-8TT2Y1F36J

- Ethyl candesartan

- ethyl 2-ethoxy-1-{[2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylate

- AC-18527

- Ethyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate

- 139481-58-6

- Ethyl 2-ethoxy-l-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate

- Q27270999

- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, ethyl ester

- Candesartan cilexetil impurity A [EP]

- D95996

- Ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate

- A1-01748

- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, ethyl ester

- Ethyl -2-ethoxy-1-[[(2 inverted exclamation marka-(1Htetrazol-5-yl)biphenyl-4-yl-) methyl]benzimidazole]-7-carboxylate

- Candesartan Cilexetil EP Impurity A

- DTXSID50161059

- Ethyl-2-ethoxy-1-[[(2-(1htetrazol-5-yl)biphenyl-4-yl-)methyl]

- EC 642-256-1

- AS-58069

- (ETHYL 1-{[2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL]METHYL-2-ETHOXYBENZIMIDAZOLE-7-CARBOXYLATE)

- ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl) biphenyl-4-yl]methyl]benzimidazole-7-carboxylate

- BCP07078

- ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate

- Candesartan cilexetil specified impurity A [EP]

- Ethyl 2-ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate

- FT-0664224

- ethyl 2-ethoxy-1-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylate

- 8TT2Y1F36J

- ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylate

- ethyl1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

- NS00007715

- Ethyl 1-((2'-(1H-tetrazol-5-yl)-(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzo(d)imidazole-7-carboxylate

- Ethyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate

- ethyl 2-ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylate

- Ethyl 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-1H-benzimidazole-7-carboxylate

-

- MDL: MFCD00909010

- インチ: InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31)

- InChIKey: BCPWNYREAURMOP-UHFFFAOYSA-N

- ほほえんだ: CCOC(C1C=CC=C2C=1N(C(=N2)OCC)CC1C=CC(C2=CC=CC=C2C2=NNN=N2)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 468.19100

- どういたいしつりょう: 468.19098865g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 690

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 108Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.33

- ゆうかいてん: 157-159°C

- ふってん: 709.56 °C at 760 mmHg

- フラッシュポイント: 382.928 °C

- PSA: 107.81000

- LogP: 4.50710

Candesartan Ethyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:(BD559089)

Candesartan Ethyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C175570-10mg |

Candesartan Ethyl Ester |

139481-58-6 | 10mg |

$ 215.00 | 2023-09-08 | ||

| TRC | C175570-25mg |

Candesartan Ethyl Ester |

139481-58-6 | 25mg |

$ 481.00 | 2023-09-08 | ||

| Alichem | A069002526-25g |

Ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |

139481-58-6 | 97% | 25g |

$207.10 | 2022-04-02 | |

| Alichem | A069002526-100g |

Ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |

139481-58-6 | 97% | 100g |

$591.60 | 2022-04-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E49370-5mg |

Ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate |

139481-58-6 | ,HPLC≥98% | 5mg |

¥400.0 | 2023-09-08 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80586-5mg |

Candesartan ethyl ester |

139481-58-6 | 98.0% | 5mg |

¥250 | 2021-05-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-211008-10 mg |

Candesartan Ethyl Ester, |

139481-58-6 | 10mg |

¥2,106.00 | 2023-07-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2017-20MG |

139481-58-6 | 20MG |

¥7150.69 | 2023-01-14 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-211008-10mg |

Candesartan Ethyl Ester, |

139481-58-6 | 10mg |

¥2106.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1087814-10MG |

Candesartan cilexetil Related Compound A |

139481-58-6 | 10mg |

¥10902.39 | 2023-09-08 |

Candesartan Ethyl Ester 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

139481-58-6 (Candesartan Ethyl Ester) 関連製品

- 139481-59-7(Candesartan)

- 1346604-70-3(Candesartan-d)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:139481-58-6)坎地沙坦乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ